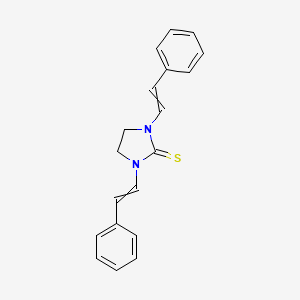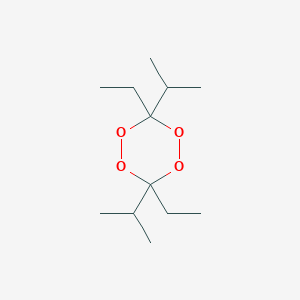![molecular formula C15H17N B15169222 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- CAS No. 623168-53-6](/img/structure/B15169222.png)
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is a heterocyclic compound with the molecular formula C15H17N. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- typically involves the reaction of β-naphthylhydrazine with methyl isopropyl ketone. The reaction is carried out in ethanol at 80°C with stirring and refluxing for 1.5 hours. Sulfuric acid is then added to dehydrate and close the ring, followed by further refluxing for 3.5 hours. The mixture is then processed to obtain the crude product, which is recrystallized using cyclohexane to yield the final compound .
Analyse Chemischer Reaktionen
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions include various substituted indoles and quinonoid derivatives
Wissenschaftliche Forschungsanwendungen
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It serves as a fluorescent probe for intracellular pH detection and cell marking.
Medicine: This compound is used in the development of near-infrared optical probes for in-vivo tumor imaging.
Industry: It is a key intermediate in the production of photoinitiators and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- involves its interaction with cellular components. As a fluorescent probe, it binds to specific intracellular targets, allowing for the detection of pH changes and other cellular events. In tumor imaging, it accumulates in tumor tissues, enabling visualization through near-infrared fluorescence .
Vergleich Mit ähnlichen Verbindungen
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- can be compared with other indole derivatives such as:
- 1H-Indole, 2,3-dihydro-1-methyl-
- 1H-Benz[f]indene, 2,3-dihydro-
- 1,1,2-Trimethyl-1H-benzo[e]indole
These compounds share similar structural features but differ in their specific substitutions and functional groups, which result in unique chemical properties and applications. For instance, 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is particularly noted for its use in fluorescent probes and tumor imaging, setting it apart from other indole derivatives .
Eigenschaften
CAS-Nummer |
623168-53-6 |
|---|---|
Molekularformel |
C15H17N |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1,1,2-trimethyl-2,3-dihydrobenzo[e]indole |
InChI |
InChI=1S/C15H17N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-10,16H,1-3H3 |
InChI-Schlüssel |
KKDVWNXZYUXZDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=C(N1)C=CC3=CC=CC=C32)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


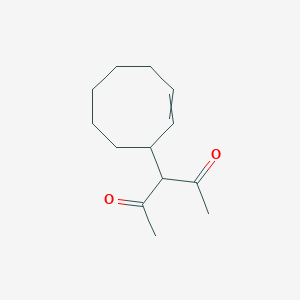
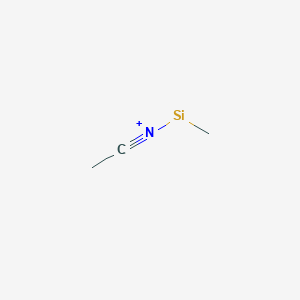
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)
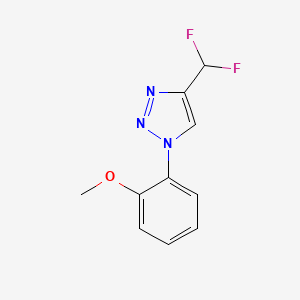

![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
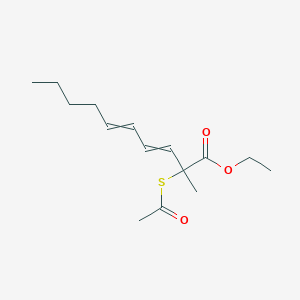
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
